Oxo-(4-pentoxyanilino)-(4-pentoxyphenyl)azanium
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Overview
Description
1-hydroxy-1,2-bis[4-(pentyloxy)phenyl]-1??-diazen-1-yl is a complex organic compound with unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-1,2-bis[4-(pentyloxy)phenyl]-1??-diazen-1-yl typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pentyloxyphenyl groups and the introduction of the diazenyl moiety. Common reagents used in these reactions include pentyloxybenzene derivatives, diazonium salts, and suitable catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions under controlled conditions, such as temperature, pressure, and pH, to achieve efficient synthesis. Purification techniques like recrystallization or chromatography are often employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-1,2-bis[4-(pentyloxy)phenyl]-1??-diazen-1-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl moiety to amines or other reduced forms.
Substitution: The pentyloxyphenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
1-hydroxy-1,2-bis[4-(pentyloxy)phenyl]-1??-diazen-1-yl has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-hydroxy-1,2-bis[4-(pentyloxy)phenyl]-1??-diazen-1-yl involves its interaction with molecular targets and pathways. The diazenyl moiety can participate in redox reactions, influencing cellular processes and signaling pathways. The pentyloxyphenyl groups may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-dimethyl-4,6-bis(4-pentyloxy-phenyl)-pyridinium perchlorate: A compound with similar pentyloxyphenyl groups but different core structure.
Phenylboronic pinacol esters: Compounds with boronic ester moieties and similar aromatic structures.
Uniqueness
1-hydroxy-1,2-bis[4-(pentyloxy)phenyl]-1??-diazen-1-yl is unique due to its specific combination of pentyloxyphenyl groups and diazenyl moiety
Properties
Molecular Formula |
C22H31N2O3+ |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
oxo-(4-pentoxyanilino)-(4-pentoxyphenyl)azanium |
InChI |
InChI=1S/C22H31N2O3/c1-3-5-7-17-26-21-13-9-19(10-14-21)23-24(25)20-11-15-22(16-12-20)27-18-8-6-4-2/h9-16H,3-8,17-18H2,1-2H3,(H,23,25)/q+1 |
InChI Key |
WLSBAAWYWASDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N[N+](=O)C2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
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